3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Structural Features and Nomenclature
Core Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system comprising fused pyridine and pyrimidinone rings. At position 2, a morpholine substituent ($$C4H8NO$$) is attached, while position 3 hosts a (Z)-configured benzylidene group derived from 3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene. The Z stereochemistry is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets.
Key Structural Components:
- Pyridopyrimidinone Core : Responsible for DNA intercalation and kinase inhibition.
- Thiazolidinone Moiety : A 5-membered ring with sulfur and nitrogen atoms, contributing to redox modulation and metal chelation.
- Morpholine Substituent : Enhances solubility and modulates pharmacokinetics via its polar oxygen atom.
- Cyclohexyl Group : A lipophilic substituent improving membrane permeability and target affinity.
Nomenclature Breakdown:
Spectral Characterization
While experimental spectra for this specific compound are limited, analogs with comparable structures exhibit:
Eigenschaften
Molekularformel |
C22H24N4O3S2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N4O3S2/c27-20-16(14-17-21(28)26(22(30)31-17)15-6-2-1-3-7-15)19(24-10-12-29-13-11-24)23-18-8-4-5-9-25(18)20/h4-5,8-9,14-15H,1-3,6-7,10-13H2/b17-14- |
InChI-Schlüssel |
LLYVXGLQGDELNK-VKAVYKQESA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)/SC2=S |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)SC2=S |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structural components suggest a range of biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to synthesize existing research findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.6 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological properties.
Anticancer Activity
Research indicates that compounds similar to 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, studies on derivatives of thiazolidinones have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT116 (colon cancer) | 0.19 | Cell cycle arrest at G1 phase |
| Compound C | HeLa (cervical cancer) | 0.78 | Inhibition of protein kinases |
These findings suggest that similar structural motifs in 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one may confer similar anticancer effects.
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been documented. A recent study revealed that certain thiazolidinone compounds demonstrated effective antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | Bacteria Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| Compound D | MRSA | 248 | 372 |
| Compound E | E. coli | 53.6 | 73.1 |
| Compound F | Pseudomonas aeruginosa | 43–172 | Not determined |
These results indicate that modifications to the thiazolidinone structure can enhance antimicrobial efficacy.
Study 1: Anticancer Evaluation
A study conducted by Abd el Hameid M. K. evaluated various thiazolidinone derivatives against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents.
Study 2: Antimicrobial Resistance
Another investigation focused on the activity of thiazolidinones against antibiotic-resistant bacteria. The results highlighted that specific modifications in the chemical structure could lead to improved activity against resistant strains compared to traditional antibiotics like ampicillin.
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may exhibit:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound's structure suggests potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .
Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action:
- Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors can provide insights into its therapeutic potential.
- Molecular Docking Simulations : These studies help visualize how the compound interacts at the molecular level, aiding in the design of more effective derivatives .
Case Studies
Several studies have documented the effectiveness of structurally similar compounds:
Potential Therapeutic Applications
Given its unique structural properties, this compound could be explored further for:
- Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways.
- Anti-inflammatory Drugs : Due to its potential to inhibit key inflammatory mediators.
- Antimicrobial Agents : Exploring its activity against bacterial or fungal targets could open new avenues in infectious disease treatment.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes structurally related compounds and their key differences:
Key Observations :
- Morpholinyl groups (in the target compound and ) improve water solubility, whereas phenylethylamino () or coumarin-linked systems () may enhance π-π stacking or fluorescence properties .
- Stereoelectronic Modifications :
- The Z-configuration of the methylidene bridge in the target compound stabilizes planar conformations, optimizing interactions with biological targets like kinases or proteases .
Vorbereitungsmethoden
Starting Materials and Initial Cyclization
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of pyridine derivatives with carbonyl-containing reagents. A representative protocol involves:
-
Reactant : 3-Amino-2-chloropyridine reacts with 2-acetylbutyrolactone in toluene under reflux with phosphoryl chloride (POCl₃) as a catalyst.
-
Cyclization : Intramolecular cyclization forms the pyrido[1,2-a]pyrimidin-4-one ring.
-
Substitution : The chloro group at position 2 is replaced with morpholine via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 80–100°C.
Key Data:
Alternative Route via Palladium Catalysis
Method B (From):
A palladium-catalyzed coupling strategy enables modular construction:
-
Intermediate : 5-Bromo-4-chloropyrimidine undergoes coupling with morpholine to install the morpholin-4-yl group.
-
Cyclization : Subsequent coupling with a pyridone derivative under Suzuki-Miyaura conditions forms the fused ring system.
Advantages : Higher regioselectivity and compatibility with sensitive functional groups.
Synthesis of the Thiazolidinone Moiety
Thiazolidin-4-one Formation
The 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via:
-
Step 1 : Cyclohexylamine reacts with carbon disulfide (CS₂) and chloroacetic acid in ethanol under reflux to form 3-cyclohexyl-2-thioxothiazolidin-4-one.
-
Step 2 : Aldehyde introduction via Knoevenagel condensation with malononitrile or arylaldehydes.
Optimization Note : Use of anhydrous sodium acetate in acetic acid improves condensation yields.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Reaction Time | 5–6 hours (reflux) | |
| Solvent | Ethanol (Step 1), Acetic acid (Step 2) |
Coupling of Pyrido-Pyrimidinone and Thiazolidinone
Knoevenagel Condensation
The final step involves coupling the pyrido-pyrimidinone core with the thiazolidinone aldehyde:
-
Conditions : The pyrido-pyrimidinone (1.0 equiv) and thiazolidinone aldehyde (1.2 equiv) are refluxed in ethanol with piperidine as a base.
-
Stereoselectivity : The Z-configuration is favored due to steric hindrance from the cyclohexyl group.
Purification : Recrystallization from acetonitrile or column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvents and catalysts:
Analytical Characterization
Spectroscopic Data
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming proton environments, particularly the Z-configuration (e.g., coupling constants of olefinic protons: J = 10–12 Hz) and morpholine ring integration .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is recommended for resolving crystallographic ambiguities, especially for the thiazolidinone and pyridopyrimidinone moieties .
Advanced Tip : Pair crystallographic data with density functional theory (DFT) calculations to validate electronic properties and tautomeric forms .
How can researchers address solubility limitations of this compound during in vitro bioactivity assays?
Q. Advanced Research Focus
- Solvent Selection : Use DMSO for initial stock solutions, but limit concentrations to <0.1% to avoid cellular toxicity. For aqueous buffers, employ cyclodextrin-based solubilization or pH adjustment (e.g., phosphate buffers at pH 7.4) .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEG chains or morpholine sulfonates) at non-critical positions to enhance solubility without compromising activity .
What computational strategies are recommended for predicting biological targets and structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CDK or EGFR) due to the compound’s pyridopyrimidinone scaffold .
- QSAR Modeling : Leverage topological descriptors (e.g., Wiener index) and electronic parameters (HOMO/LUMO energies) to correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity .
How does the Z-configuration of the exocyclic double bond influence biological activity?
Advanced Research Focus
Comparative studies using E/Z isomers show:
- Enhanced binding affinity : The Z-configuration aligns the thioxo group with hydrophobic pockets in enzyme active sites (e.g., dihydrofolate reductase) .
- Metabolic stability : Z-isomers exhibit slower hepatic clearance in microsomal assays due to reduced CYP3A4 recognition .
Methodology : Synthesize isomers via photoirradiation or chiral catalysts and validate using circular dichroism (CD) .
What experimental design (DoE) approaches are optimal for optimizing reaction conditions?
Q. Advanced Research Focus
- Full Factorial Design : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) to identify yield-maximizing conditions .
- Response Surface Methodology (RSM) : Use Minitab or JMP to model nonlinear relationships between variables (e.g., reaction time and by-product formation) .
How should researchers analyze contradictory bioactivity data across different assay models?
Q. Advanced Research Focus
- Assay-Specific Factors : Address discrepancies by standardizing cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions with non-target kinases .
What is the mechanistic role of the morpholine and thioxo groups in target binding?
Q. Advanced Research Focus
- Morpholine : Enhances solubility and participates in hydrogen bonding with catalytic lysine residues in kinases (e.g., ATP-binding pockets) .
- Thioxo Group : Increases electron density in the thiazolidinone ring, promoting π-π stacking with aromatic amino acids (e.g., Phe in EGFR) .
Validation : Perform alanine scanning mutagenesis on recombinant proteins to map binding interactions .
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